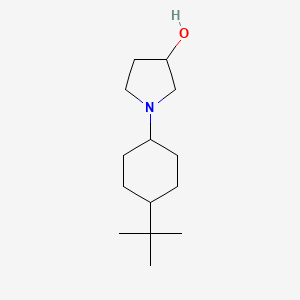

1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-ol

Descripción general

Descripción

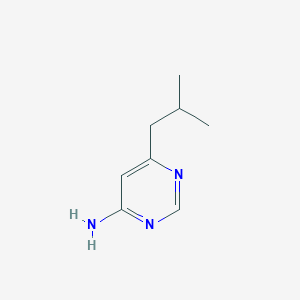

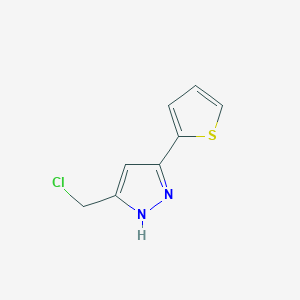

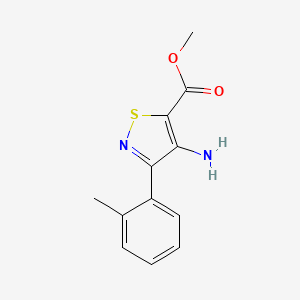

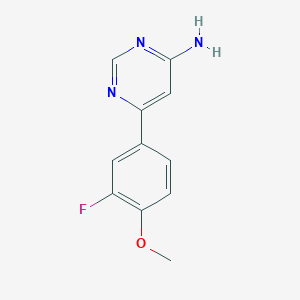

“1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-ol” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a cyclohexyl group and a tert-butyl group . The exact properties and uses of this specific compound are not widely documented in the available literature.

Synthesis Analysis

The synthesis of compounds similar to “1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-ol” often involves the use of pyrrolidine as a scaffold . Pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings . The exact synthesis process for this specific compound is not detailed in the available resources.Aplicaciones Científicas De Investigación

Perfumery Applications

“1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-ol” is used in the synthesis of commercial fragrances such as Leather Cyclohexanol (4-Isopropylcyclohexanol) and Woody Acetate (4-(Tert-Butyl)Cyclohexyl Acetate). These fragrances are used in functional perfumery applications such as beauty care, soap, laundry care, and household products .

Biocatalytic Processes

This compound is used in continuous-flow biocatalytic processes for the synthesis of the best stereoisomers of the commercial fragrances mentioned above. The process involves the use of commercial alcohol dehydrogenases (ADHs) to produce cis-4-alkylcyclohexanols, including the two derivatives with isopropyl and tert-butyl substituents, by the stereoselective reduction of the corresponding ketones .

Production of High Diastereoisomeric Purity Fragrances

In the production of the most odorous isomers of the two commercial fragrances, a continuous-flow process based on the combination of in-line enzymatic steps with in-line work-up is used. This effectively provides samples of cis-leather cyclohexanol and cis-woody acetate with high diastereoisomeric purity .

Preparation of Polyimide Alignment Layers

“1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-ol” is used in the preparation of laterally tert-butyl-substituted cyclohexyl-containing polyimide alignment layers. These layers have high pretilt angles and are used for potential applications in twisted-nematic thin film transistor driven liquid crystal display devices (TFT-LCDs) .

Investigation of Catalytic Activity

This compound has been employed as a substrate to investigate the catalytic activity and BET surface area for different desilicated TS-1 zeolite samples .

Propiedades

IUPAC Name |

1-(4-tert-butylcyclohexyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO/c1-14(2,3)11-4-6-12(7-5-11)15-9-8-13(16)10-15/h11-13,16H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTSOGLJWSVGAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)N2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Tert-butyl)cyclohexyl)pyrrolidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1466903.png)